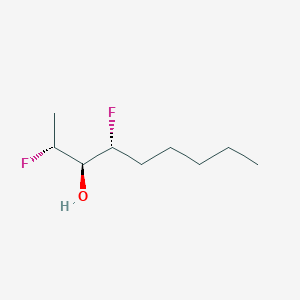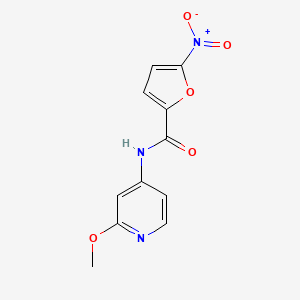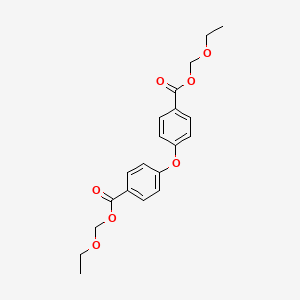
Bis(ethoxymethyl) 4,4'-oxydibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(ethoxymethyl) 4,4’-oxydibenzoate is an organic compound with the molecular formula C20H22O7 It is a derivative of 4,4’-oxydibenzoic acid, where the carboxylic acid groups are esterified with ethoxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethoxymethyl) 4,4’-oxydibenzoate typically involves the esterification of 4,4’-oxydibenzoic acid with ethoxymethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Bis(ethoxymethyl) 4,4’-oxydibenzoate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(ethoxymethyl) 4,4’-oxydibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of strong acids or bases.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 4,4’-oxydibenzoic acid and ethoxymethyl alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives of Bis(ethoxymethyl) 4,4’-oxydibenzoate.
Aplicaciones Científicas De Investigación
Bis(ethoxymethyl) 4,4’-oxydibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its structural properties.
Mecanismo De Acción
The mechanism of action of Bis(ethoxymethyl) 4,4’-oxydibenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxymethyl groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The aromatic rings and ester linkages can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl ester groups instead of ethoxymethyl groups.
Bis(2-methoxy-2-oxoethyl) 4,4’-oxydibenzoate: Another ester derivative with different alkyl groups.
4,4’-oxydibenzoic acid: The parent compound with carboxylic acid groups instead of ester groups.
Uniqueness
Bis(ethoxymethyl) 4,4’-oxydibenzoate is unique due to the presence of ethoxymethyl groups, which can influence its solubility, reactivity, and potential applications. The specific ester groups can also affect the compound’s interactions with other molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
629598-04-5 |
|---|---|
Fórmula molecular |
C20H22O7 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
ethoxymethyl 4-[4-(ethoxymethoxycarbonyl)phenoxy]benzoate |
InChI |
InChI=1S/C20H22O7/c1-3-23-13-25-19(21)15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)20(22)26-14-24-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
HPXNPQOMHATFMS-UHFFFAOYSA-N |
SMILES canónico |
CCOCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)

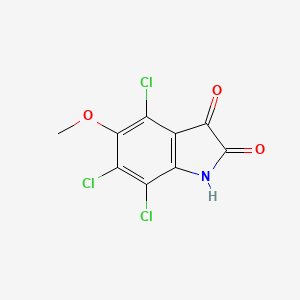
![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
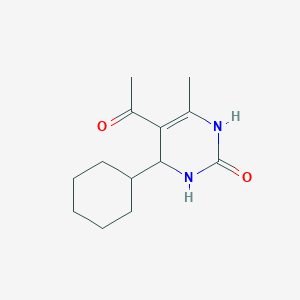

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
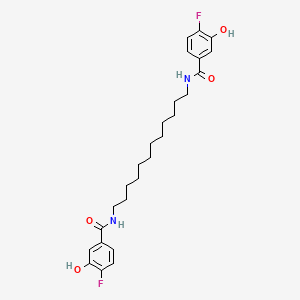
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

